Cas no 90389-56-3 (N-(3-bromobenzyl)-1-butanamine hydrochloride)
N-(3-bromobenzyl)-1-butanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(3-bromobenzyl)-1-butanamine hydrochloride
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- MDL: MFCD07105465
- Inchi: 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
- InChI Key: JUVQFWJXNJABGG-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(Br)C=1)NCCCC.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
N-(3-bromobenzyl)-1-butanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB220638-1 g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride; 95% |
90389-56-3 | 1g |
€128.10 | 2023-03-22 | ||
| abcr | AB220638-5 g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride; 95% |
90389-56-3 | 5g |
€365.50 | 2023-03-22 | ||
| eNovation Chemicals LLC | Y1260053-1g |
N-(3-bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 1g |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1260053-1g |
N-(3-bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1260053-5g |
N-(3-bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 5g |
$175 | 2025-02-19 | |
| A2B Chem LLC | AI91488-1g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 1g |
$35.00 | 2024-05-20 | |
| A2B Chem LLC | AI91488-5g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 5g |
$111.00 | 2024-05-20 | |
| eNovation Chemicals LLC | Y1260053-5g |
N-(3-bromobenzyl)-1-butanamine hydrochloride |
90389-56-3 | 95% | 5g |
$175 | 2024-06-06 | |
| abcr | AB220638-1g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride, 95%; . |
90389-56-3 | 95% | 1g |
€75.40 | 2025-04-15 | |
| abcr | AB220638-5g |
N-(3-Bromobenzyl)-1-butanamine hydrochloride, 95%; . |
90389-56-3 | 95% | 5g |
€132.30 | 2025-04-15 |
N-(3-bromobenzyl)-1-butanamine hydrochloride Suppliers
N-(3-bromobenzyl)-1-butanamine hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-(3-bromobenzyl)-1-butanamine hydrochloride
Professional Introduction to N-(3-bromobenzyl)-1-butanamine Hydrochloride (CAS No. 90389-56-3)
N-(3-bromobenzyl-1-butanamine hydrochloride) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 90389-56-3, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a bromobenzyl group and a butanamine moiety, make it a valuable building block for designing novel therapeutic agents.
The chemical structure of N-(3-bromobenzyl-1-butanamine hydrochloride) consists of a benzyl ring substituted with a bromine atom at the 3-position, linked to a butanamine chain that is further salted with hydrochloric acid. This configuration imparts distinct reactivity and solubility properties, which are leveraged in synthetic chemistry to facilitate the construction of more complex molecules. The bromine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule.
In recent years, N-(3-bromobenzyl-1-butanamine hydrochloride) has been explored in the context of developing novel pharmacological compounds. One particularly promising area of research involves its application in the synthesis of small-molecule inhibitors targeting neurological disorders. The amine group and the lipophilic nature of the butanamine moiety make this compound an attractive scaffold for modulating neurotransmitter systems. Preliminary studies have suggested that derivatives of this compound may exhibit potential in alleviating symptoms associated with conditions such as depression and anxiety by interacting with serotonin and dopamine receptors.
Moreover, the bromobenzyl group provides an opportunity to incorporate additional pharmacophores through palladium-catalyzed reactions. This flexibility has been exploited in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For example, researchers have demonstrated that N-(3-bromobenzyl-1-butanamine hydrochloride) can be transformed into more complex molecules featuring quinazoline or pyridoindole scaffolds, known to exhibit potent inhibitory activity against specific kinases involved in tumor proliferation.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more amenable for formulation into pharmaceutical products. This property is particularly important for drug development, where bioavailability and pharmacokinetic profiles are critical factors determining the efficacy and safety of a therapeutic agent. The improved solubility also facilitates its use in high-throughput screening assays, allowing researchers to rapidly test its interactions with biological targets.
Recent advances in computational chemistry have further highlighted the significance of N-(3-bromobenzyl-1-butanamine hydrochloride) as a key intermediate. Molecular modeling studies have predicted that modifications to its structure can fine-tune its binding affinity to specific protein targets. By leveraging machine learning algorithms trained on large datasets of drug-like molecules, researchers can now design optimized derivatives with enhanced potency and reduced side effects. This interdisciplinary approach combining synthetic chemistry with computational methods has accelerated the discovery pipeline for new drugs.
In addition to its pharmaceutical applications, N-(3-bromobenzyl-1-butanamine hydrochloride) has found utility in materials science. Its ability to undergo selective functionalization makes it a valuable precursor for synthesizing polymers with tailored properties. For instance, polymers incorporating this moiety have shown promise in developing advanced coatings and adhesives due to their improved thermal stability and mechanical strength.
The synthesis of N-(3-bromobenzyl-1-butanamine hydrochloride) typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of benzyl halides followed by nucleophilic substitution with butanamine derivatives. The final salt formation step ensures stability and enhances handling properties during downstream applications. Optimizing these synthetic routes is an ongoing area of research, with efforts focused on improving yields and reducing environmental impact through greener chemistry principles.
The growing interest in N-(3-bromobenzyl-1-butanamine hydrochloride) underscores its versatility as a chemical building block. As new methodologies emerge in synthetic organic chemistry and drug discovery technologies advance, the potential applications of this compound are expected to expand further. Collaborative efforts between academia and industry will continue to drive innovation, leveraging its unique structural features to address unmet medical needs and develop next-generation therapeutics.
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